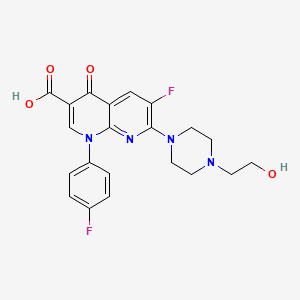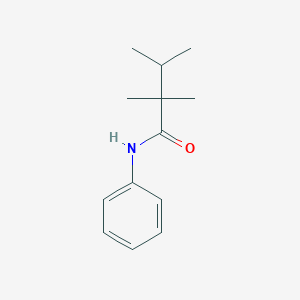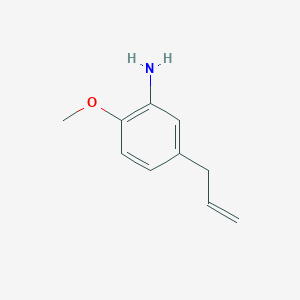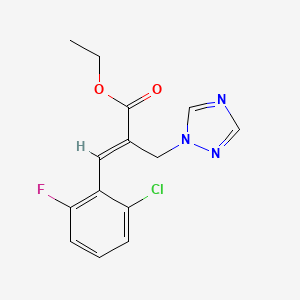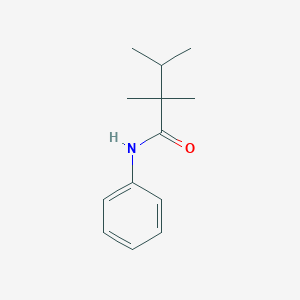
n-Butyl-2-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-2-(methylamino)benzamide: is an organic compound with the molecular formula C12H18N2O . It is typically a white to pale yellow solid and is soluble in various organic solvents such as ether and methanol . This compound is often used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Butyl-2-(methylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of carboxylic acids with amines at high temperatures (above 180°C) . This method is widely used due to its compatibility with various functionalized molecules.
Analyse Des Réactions Chimiques
Types of Reactions: n-Butyl-2-(methylamino)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: n-Butyl-2-(methylamino)benzamide is used as an intermediate in the synthesis of various organic compounds . It is particularly valuable in the pharmaceutical industry for the production of drug molecules.
Biology: In biological research, this compound is used to study the effects of amides on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of therapeutic agents. It is a key intermediate in the synthesis of drugs used to treat various medical conditions .
Industry: This compound is used in the paper, plastic, and rubber industries. It is also used as an intermediate in the synthesis of therapeutic agents and other industrial chemicals .
Mécanisme D'action
The mechanism of action of n-Butyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-tert-butylbenzamide
- N-methylbenzamide
- N-ethylbenzamide
Comparison: n-Butyl-2-(methylamino)benzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the butyl group can influence its hydrophobicity and interaction with biological membranes.
Propriétés
Numéro CAS |
53693-72-4 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-butyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-4-9-14-12(15)10-7-5-6-8-11(10)13-2/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) |
Clé InChI |
ZPUCFROBIBAQQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


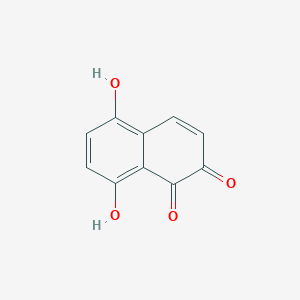
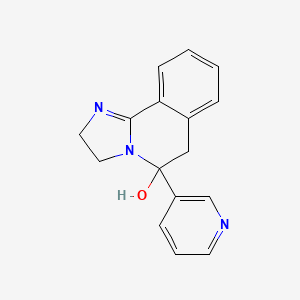

![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
